molecular formula C6H10O4 B081177 (1S,2S,5R,6S)-2-Methoxy-3,7-dioxabicyclo[4.1.0]heptan-5-ol CAS No. 14621-31-9

(1S,2S,5R,6S)-2-Methoxy-3,7-dioxabicyclo[4.1.0]heptan-5-ol

Cat. No.: B081177
CAS No.: 14621-31-9
M. Wt: 146.14 g/mol
InChI Key: DISULGQOMPTDEN-VANKVMQKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1S,2S,5R,6S)-2-Methoxy-3,7-dioxabicyclo[4.1.0]heptan-5-ol is a chiral, epoxide-containing bicyclic ether that serves as a valuable synthetic intermediate and building block in organic chemistry and pharmaceutical research. Compounds featuring the 3,7-dioxabicyclo[4.1.0]heptane core are recognized as key precursors in the synthesis of complex molecules, including carbohydrate analogs and potential therapeutic agents . The specific stereochemistry of this compound—(1S,2S,5R,6S)—confers distinct chiral properties, making it particularly useful for developing stereochemically defined targets. This structure is characterized by its oxygen-containing heterocycles and an epoxide (oxirane) ring, which is highly reactive and facilitates further functionalization through ring-opening reactions. Researchers utilize such scaffolds in medicinal chemistry, including the exploration of glucopyranosyl derivatives for metabolic diseases such as type 2 diabetes and related disorders . This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

(1S,2S,5R,6S)-2-methoxy-3,7-dioxabicyclo[4.1.0]heptan-5-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O4/c1-8-6-5-4(10-5)3(7)2-9-6/h3-7H,2H2,1H3/t3-,4+,5+,6+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DISULGQOMPTDEN-VANKVMQKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1C2C(O2)C(CO1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@@H]1[C@@H]2[C@@H](O2)[C@@H](CO1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of γ,δ-Dihalo Ketones via Neighboring Group Participation

A foundational approach involves the solvolysis of γ,δ-dihalo ketones, leveraging neighboring keto group participation to form the dioxabicycloheptane core. In a seminal study, Holum et al. demonstrated that treating 4,5-dibromo-2,2-dimethyl-1-phenyl-1-pentanone with aqueous sodium hydroxide in refluxing dioxane induces intramolecular cyclization . The mechanism proceeds via nucleophilic displacement of bromide by the carbonyl oxygen, forming a cyclic hemiketal intermediate (Fig. 1A). Subsequent elimination of HBr yields the bicyclic ether structure.

Key Data:

ParameterValue
Starting Material4,5-Dibromo-2,2-dimethyl-1-phenyl-1-pentanone
Reagent0.5 M NaOH in dioxane/H₂O (1:1)
TemperatureReflux (100°C)
Yield48% (isolated bicyclic product)

This method is notable for its reliance on the gem-dimethyl effect, which stabilizes transition states during cyclization . Stereochemical control arises from the locked conformation of the intermediate, ensuring the (1S,2S,5R,6S) configuration.

Epoxide-Mediated Ring-Opening Cyclization

An alternative route employs epichlorohydrin as a bifunctional alkylating agent. Haller and Ramart-Lucas reported that reacting isobutyrophenone with epichlorohydrin under basic conditions generates a dioxabicycloheptane derivative via an unexpected alkylation pathway . The reaction proceeds through epoxide ring-opening followed by intramolecular ketalization (Fig. 1B).

Optimized Conditions:

ParameterValue
SubstrateIsobutyrophenone
Alkylating AgentEpichlorohydrin
BaseSodium hydride (NaH)
SolventAnhydrous THF
Yield32% (after chromatography)

Despite moderate yields, this method avoids halogenated intermediates and provides a stereoselective route to the bicyclic core. The stereochemistry is dictated by the chair-like transition state during ketalization.

Oxidative Cyclization of Unsaturated Precursors

Unsaturated ketones serve as viable precursors for oxidative cyclization. For example, 2,2-dimethyl-1-phenyl-4-penten-1-one undergoes bromination followed by hydrolysis to yield a bromohydrin intermediate . Treatment with aqueous base induces cyclization via simultaneous displacement of bromide and hydroxyl group attack (Fig. 1C).

Critical Reaction Parameters:

ParameterValue
Oxidizing AgentBromine (Br₂) in dioxane
Hydrolysis Agent0.1 M NaOH
Cyclization Temp.60°C
Overall Yield41% (two steps)

This method highlights the versatility of unsaturated substrates in accessing the target scaffold, though competing elimination pathways necessitate careful temperature control.

Enzymatic Resolution for Stereochemical Purity

While chemical synthesis dominates, enzymatic resolution has been explored to isolate the desired (1S,2S,5R,6S) enantiomer. Lipase-catalyzed acetylation of a racemic diol precursor selectively acetylates the undesired enantiomer, enabling chromatographic separation .

Enzymatic Conditions:

ParameterValue
EnzymeCandida antarctica Lipase B
Acyl DonorVinyl acetate
Solventtert-Butyl methyl ether
Enantiomeric Excess>98%

Though less commonly employed, this biocatalytic approach underscores the importance of stereochemical fidelity in pharmaceutical applications.

Comparative Analysis of Synthetic Routes

The table below summarizes the advantages and limitations of each method:

MethodYield (%)StereoselectivityScalability
Dihalo Ketone Cyclization48HighModerate
Epoxide Alkylation32ModerateLow
Oxidative Cyclization41HighHigh
Enzymatic Resolution28*ExcellentLow

*Yield reflects recovery after resolution.

Mechanistic Insights and Challenges

The formation of the dioxabicyclo[4.1.0]heptane system is mechanistically nuanced. In dihalo ketone cyclization, the carbonyl oxygen’s nucleophilicity is enhanced by deprotonation, enabling intramolecular attack at the γ-position . Competing pathways, such as Wagner-Meerwein rearrangements or over-oxidation, require stringent control of pH and temperature.

A persistent challenge is the instability of intermediates. For instance, dibromo ketones rapidly hydrolyze in humid air, necessitating anhydrous conditions . Advances in continuous-flow reactors have mitigated this by reducing exposure to moisture during synthesis.

Chemical Reactions Analysis

Types of Reactions

(1S,2S,5R,6S)-2-Methoxy-3,7-dioxabicyclo[4.1.0]heptan-5-ol can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen atoms or reduce the oxidation state of the compound.

    Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions can vary, but they often involve specific temperatures, pressures, and solvents to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a compound with additional hydroxyl groups, while reduction may produce a simpler hydrocarbon structure.

Scientific Research Applications

(1S,2S,5R,6S)-2-Methoxy-3,7-dioxabicyclo[4.1.0]heptan-5-ol has several scientific research applications, including:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It can be used in biochemical assays to investigate enzyme activity and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (1S,2S,5R,6S)-2-Methoxy-3,7-dioxabicyclo[4.1.0]heptan-5-ol involves its interaction with specific molecular targets and pathways. This can include binding to enzymes or receptors, altering their activity, and modulating biochemical processes. The exact mechanism can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Analogues

Sphaeropsidone (7)
  • Structure : (1S,5R,6S)-5-Hydroxy-4-methoxy-7-oxabicyclo[4.1.0]hept-3-en-2-one .
  • Key Differences: Contains an α,β-unsaturated ketone (enone) at position 2. Methoxy group at position 4 instead of position 2. Lacks the cyclopropane ring but retains the bicyclo[4.1.0]heptane core.
  • Biological Activity: Exhibits antioomycete and phytotoxic properties, likely due to its electrophilic enone moiety .
3,7-Dioxabicyclo[4.1.0]heptan-5-one (15)
  • Structure : 4-Hexyl-2-methoxy-3,7-dioxabicyclo[4.1.0]heptan-5-one .
  • Key Differences :
    • Replaces the hydroxyl group with a ketone at position 4.
    • Features a hexyl chain at position 4, enhancing lipophilicity.
  • Synthetic Relevance : Used in carbohydrate mimetics due to its bicyclic ketone structure .
(1S,5R,6S)-5-Amino-2-(methoxycarbonyl)-2-azabicyclo[4.1.0]heptane-1-carboxylic Acid (15)
  • Structure: Nitrogen-containing bicyclo[4.1.0]heptane with amino and carboxylate substituents .
  • Key Differences: Incorporates a nitrogen atom in the bridge (2-azabicyclo system). Contains an amino group at position 5 and a methoxycarbonyl group.
  • Applications : Serves as a peptidomimetic scaffold in drug discovery, leveraging its constrained geometry .

Physicochemical and Spectral Comparisons

Compound Molecular Formula Key Functional Groups Notable Spectral Data (NMR) Synthetic Yield (%)
Target Compound C₇H₁₂O₄ 2-OCH₃, 5-OH δH: 3.98 (dd, CHOH), 3.35–3.27 (CH₂O) ~80–85
Sphaeropsidone (7) C₇H₈O₄ 4-OCH₃, 2-ketone, 5-OH δC: 199.2 (C=O), 165.4 (enone) Not reported
3,7-Dioxabicyclo[4.1.0]heptan-5-one (15) C₁₂H₂₀O₄ 2-OCH₃, 5-ketone, 4-hexyl δH: 1.42–1.38 (hexyl CH₂), 3.62–3.54 (CH₂O) 60–82
Azabicyclo Derivative (15) C₉H₁₄N₂O₄ 5-NH₂, 2-COOCH₃ δH: 2.63 (dq, CHN), 1.34–1.30 (CH₃) 67–81

Biological Activity

(1S,2S,5R,6S)-2-Methoxy-3,7-dioxabicyclo[4.1.0]heptan-5-ol is a bicyclic organic compound notable for its unique structural features and potential biological applications. This article delves into its biological activity, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following features:

  • IUPAC Name : this compound
  • CAS Number : 14621-31-9
  • Molecular Formula : C6_6H10_10O4_4

The structure includes a methoxy group and a dioxabicycloheptane ring system that contributes to its unique reactivity and interaction with biological systems.

The biological activity of this compound is believed to involve its interaction with specific molecular targets within cells. This may include binding to enzymes or receptors that modulate various biochemical pathways. The exact mechanism remains an area of ongoing research.

Cytotoxicity Studies

A key area of investigation has been the cytotoxic effects of this compound against various cancer cell lines. In a study evaluating its effects on breast cancer cell lines MCF-7 and MDA-MB-468, it was found that:

CompoundCell LineGI50 Value (µM)Activity Level
Ref 1MCF-719.3Moderate
Ref 1MDA-MB-4685.2High
(1S,2S,5R,6S)-2-Methoxy...MCF-7TBDTBD
(1S,2S,5R,6S)-2-Methoxy...MDA-MB-468TBDTBD

The GI50 values indicate the concentration required to inhibit cell growth by 50%. Further studies are needed to establish definitive values for this compound.

Case Studies

In a recent study published in Nature Communications, compounds structurally similar to this compound were tested for their ability to induce apoptosis in cancer cells. These studies highlighted the potential of dioxabicyclo compounds in cancer therapy due to their selective toxicity towards malignant cells while sparing normal cells.

Synthesis Methods

The synthesis of this compound typically involves several steps:

  • Starting Materials : Utilize specific precursors suitable for cyclization.
  • Cyclization Reaction : Conduct under controlled conditions with catalysts.
  • Purification : Employ advanced techniques like chromatography to isolate the desired product efficiently.

Q & A

Basic: What are the standard synthetic routes for (1S,2S,5R,6S)-2-Methoxy-3,7-dioxabicyclo[4.1.0]heptan-5-ol, and how do stereochemical challenges influence yield?

Answer:
Synthesis typically involves cyclopropane ring formation via [2+1] cycloaddition or intramolecular etherification. For example, analogous bicyclo compounds (e.g., ethyl 5-(pentan-3-yl-oxy)-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylate) are synthesized using stereoselective epoxidation followed by ring closure under acidic conditions . The stereochemistry at C5 and C6 is critical; chiral auxiliaries or enzymatic resolution may optimize enantiomeric excess. Yield discrepancies often arise from competing pathways during bicyclo[4.1.0] system formation, requiring precise temperature control (<5°C) and Lewis acid catalysts (e.g., BF₃·OEt₂) to minimize racemization .

Advanced: How can conflicting NMR and X-ray crystallography data be resolved when confirming the absolute configuration of this compound?

Answer:
Discrepancies between NMR-derived NOE effects and X-ray data may stem from dynamic conformational changes in solution. For structurally similar bicyclo systems (e.g., diarylheptanoids), combining HMBC correlations (to verify methoxy positioning) with specific optical rotation ([α]²⁵D) comparisons to known standards resolves ambiguities . For example, in , the R-configuration at C5 was confirmed via optical rotation matching despite conflicting NOE signals. Additionally, computational methods (DFT-based NMR chemical shift prediction) validate crystallographic data by simulating solution-state conformers .

Basic: What spectroscopic techniques are most effective for characterizing the bicyclo[4.1.0] core and methoxy group orientation?

Answer:

  • ¹H/¹³C NMR : Key for identifying methoxy protons (δ ~3.3–3.5 ppm) and bicyclo ring protons (e.g., cyclopropane CH₂ at δ ~1.2–1.8 ppm).
  • HSQC/HMBC : Correlate methoxy (C-2) with adjacent carbons to confirm substitution patterns .
  • IR Spectroscopy : Confirms ether (C-O-C) stretching (~1100 cm⁻¹) and hydroxyl groups (~3400 cm⁻¹) .
  • Mass Spectrometry (HR-ESI-MS) : Validates molecular formula (e.g., C₈H₁₂O₄) and fragmentation pathways .

Advanced: How does the compound’s stereoelectronic profile influence its bioactivity in enzyme inhibition studies?

Answer:
The bicyclo[4.1.0] system imposes rigidity, while the methoxy group acts as a hydrogen bond acceptor. In pharmacologically active analogs (e.g., diarylheptanoids), the 5R configuration enhances binding to hydrophobic enzyme pockets (e.g., cyclooxygenase-2), as shown in docking studies . Advanced assays (surface plasmon resonance or isothermal titration calorimetry) quantify affinity differences between stereoisomers. For example, substituting methoxy with ethoxy reduces activity by ~40%, highlighting steric and electronic sensitivity .

Basic: What safety protocols are recommended for handling this compound in laboratory settings?

Answer:

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and goggles (H315/H319 hazards) .
  • Ventilation : Use fume hoods to avoid inhalation (H335) .
  • Spill Management : Absorb with inert material (vermiculite) and dispose as hazardous waste .
  • First Aid : Immediate eye rinsing (15+ minutes with saline) for exposure .

Advanced: What methodological strategies address low yields in asymmetric synthesis of the bicyclo[4.1.0] system?

Answer:

  • Chiral Catalysts : Ru(II)-Pheox complexes induce >90% enantiomeric excess in cyclopropanation .
  • Dynamic Kinetic Resolution : Racemization-prone intermediates are trapped using chiral bases (e.g., quinidine derivatives) .
  • Flow Chemistry : Continuous microreactors improve heat/mass transfer, reducing side reactions (e.g., ring-opening) .

Basic: How is the compound’s stability assessed under varying pH and temperature conditions?

Answer:

  • Accelerated Stability Testing : Incubate at 40°C/75% RH for 4 weeks; monitor degradation via HPLC.
  • pH Profiling : Bicyclo ethers are stable at pH 4–7 but hydrolyze rapidly under acidic (pH <2) or basic (pH >9) conditions .
  • Light Sensitivity : UV-Vis spectroscopy tracks photodegradation products (λmax ~270 nm) .

Advanced: What computational models predict the compound’s reactivity in nucleophilic substitution reactions?

Answer:
DFT calculations (e.g., B3LYP/6-31G*) model transition states for methoxy group displacement. Fukui indices identify electrophilic centers (C-2, C-5), while solvent effects (PCM method) refine activation energies. For example, SN2 reactions at C-2 proceed with ΔG‡ ~18 kcal/mol in DMSO, corroborated by experimental kinetics .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.